N-[(2R)-2-(ethylamino)propyl]benzamide
Description
N-[(2R)-2-(Ethylamino)propyl]benzamide (CAS: 1821982-45-9) is a benzamide derivative with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . Its structure features a benzamide core linked to a chiral (2R)-configured propyl chain bearing an ethylamino group. This stereochemistry is critical, as enantiomeric differences often influence pharmacological activity and receptor binding selectivity (e.g., β-adrenergic or serotonin receptor targeting) .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[(2R)-2-(ethylamino)propyl]benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
OPCJVOIABMQVGS-SNVBAGLBSA-N |
Isomeric SMILES |
CCN[C@H](C)CNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCNC(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Chemical Reactions Analysis
N-[(2R)-2-(ethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2R)-2-(ethylamino)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzamide derivatives.
Biology: Researchers study its effects on neurotransmitter systems to understand its potential as an antidepressant.
Medicine: It is investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: The compound is used in the development of novel psychoactive substances for research purposes.
Mechanism of Action
The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide involves its interaction with neurotransmitter systems in the brain. It primarily targets the serotonin and dopamine receptors, modulating their activity and leading to changes in mood and behavior.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural and functional differences between N-[(2R)-2-(ethylamino)propyl]benzamide and similar benzamide derivatives:
Key Observations
Stereochemical Influence: The (2R) configuration in this compound parallels Tamsulosin’s (2R)-configured propyl chain, which enhances α1A/D selectivity over α1B subtypes . This suggests the target compound’s stereochemistry may similarly optimize receptor interactions.
Functional Group Trade-offs: The absence of electron-withdrawing groups (e.g., cyano in Lecozotan) or sulfonamide moieties (e.g., Tamsulosin) limits the target compound’s polarity, which may affect solubility or blood-brain barrier penetration .
Therapeutic Potential: While direct applications are unspecified, structural similarities to 5-HT1A (Lecozotan) and β-adrenergic (Mirabegron) ligands imply possible activity in neurological or urological disorders .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The lack of metabolically labile groups (e.g., ester or thiazole rings in Mirabegron) may enhance in vivo stability .
Biological Activity
N-[(2R)-2-(ethylamino)propyl]benzamide is a compound of significant interest in pharmacological research due to its structural properties and potential biological activities. This article explores its biological activity, including receptor interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a benzamide structure with an ethylamino substitution at the propyl position. This unique configuration may influence its interaction with biological targets, making it a candidate for medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Receptor Modulation : Similar compounds have been studied for their roles as inhibitors of various receptors, particularly the P2X7 receptor, which is involved in inflammatory processes and pain signaling. The binding affinity of this compound to these receptors suggests potential therapeutic applications in pain management and inflammation.
- Neurotransmitter Systems : Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially influencing conditions such as anxiety and depression. This highlights the compound's relevance in psychiatric pharmacology.
Research indicates that this compound may impact various signaling pathways through its interactions with specific receptors. The mechanisms include:
- Inhibition of Receptor Activity : By binding to certain receptors, the compound may inhibit their activity, leading to decreased signaling through pathways associated with inflammation and pain.
- Modulation of Neurotransmitter Release : The structural properties of the compound may allow it to influence neurotransmitter release, thereby affecting mood and anxiety levels.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[2-(methylamino)propyl]benzamide | Contains a methyl group instead of ethyl | Potentially different receptor interactions |
| N-[3-(dimethylamino)propyl]benzamide | Features a dimethyl substitution | May exhibit enhanced lipophilicity |
| N-[1-(pyrrolidin-1-yl)propyl]benzamide | Incorporates a pyrrolidine ring | Different pharmacological profile |
The unique ethylamino substitution in this compound may confer distinct biological properties compared to these similar compounds, warranting further investigation into its pharmacological potential.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related benzamide derivatives. For instance:
- P2X7 Receptor Inhibition : A study demonstrated that benzamide derivatives could inhibit P2X7 receptor activity, which is crucial in mediating inflammatory responses. This suggests that this compound might have similar effects.
- Neuropharmacological Effects : Research on compounds structurally related to this compound has indicated their potential in treating anxiety disorders by modulating neurotransmitter systems. This aligns with the hypothesis that this compound could influence mood regulation.
- Synthetic Routes and Biological Testing : Various synthetic routes have been developed for producing this compound, allowing for sufficient purity and yield for biological testing. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
